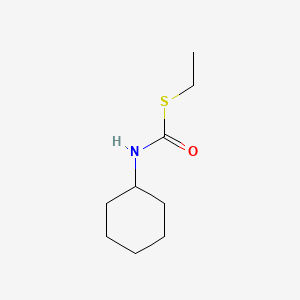
Rhonite
Descripción general
Descripción
Rhonite, also known as Rhodonite, is a manganese inosilicate with the formula (Mn, Fe, Mg, Ca)SiO3 . It is a member of the pyroxenoid group of minerals and crystallizes in the triclinic system . It commonly occurs as cleavable to compact masses with a rose-red color, often tending to brown due to surface oxidation . The rose-red hue is caused by the manganese cation (Mn 2+) .
Synthesis Analysis
This compound has been found in Cenozoic alkali-olivine basalt samples from the Changle area in Shandong Province, China . It occurs either as a reaction product surrounding coarse-grained corundum, spinel, and phlogopite or along cleavage planes in phlogopite . In one sample, this compound forms disseminated crystals in a mantle xenolith, possibly formed by a reaction of coarse-grained orthopyroxene or spinel with a melt .Molecular Structure Analysis
The crystal structure of this compound presents the common features of all the aenigmatite-like minerals: “octahedral” walls connected through tetrahedral chains with appendices and additional insular octahedra . The crystal system of this compound is Triclinic - Pinacoidal . The cell dimensions are a = 10.478, b = 10.923, c = 9.17, Z = 2; alpha = 101.43°, beta = 96.95°, gamma = 129.68° .Chemical Reactions Analysis
This compound exhibits a wide range of compositions: 22.9 wt %–33.0 wt % SiO2, 13.3 wt %–19.0 wt % Al2O3, 9.4 wt %–19.9 wt % MgO, and 10.210.2 wt %–24.5 wt % FeO . The derived primary substitutions include (1) Si IV + Na VII = (Al, Fe3+) IV + CaVII, (2) Mg VI = ( Fe2+, Mn2+) VI, and (3) Ti VI + (Mg + Fe2+ + Mn2+) VI = 2 Fe3+VI .Physical And Chemical Properties Analysis
This compound has a hardness of 5-6 on the Mohs scale, and a specific gravity of 3.4-3.76 . Its luster is vitreous to pearly . The refractive index of this compound ranges from approximately 1.710 to 1.740 .Relevant Papers One of the key papers on this compound is “Rhönite: structural and microstructural features, crystal chemistry and polysomatic relationships” by Bonaccorsi, Elena; Merlino, Stefano; Pasero, Marco published in the European Journal of Mineralogy . This paper provides a detailed analysis of this compound’s structure and properties.
Aplicaciones Científicas De Investigación
Rhönite in Geological Formations Rhönite has been identified as a primary phase in Mesozoic basanites from Scania, southern Sweden. Its chemical composition was analyzed and compared with other terrestrial rhonites, shedding light on the substitutions that occur in this mineral (Olsson, 1983).
Trace Element Partitioning in Volcanics A study on Cape Verde volcanics revealed the presence of rhonite, analyzing its partition coefficients of trace elements between this compound and magma. This provided insights into the behavior of various elements, including rare earth elements (REE), in clinopyroxenes (Kogarko, Hellebrand, & Ryabchikov, 2005).
Rhönite in Molten Inclusions Research on olivine found in allivalite nodules and olivine phenocrysts from basalts highlighted the presence of this compound as a daughter mineral. This discovery added to the understanding of the chemical composition and crystallization conditions of this compound in various geological settings (Anan’ev & Selyangin, 2011).
This compound in Alkali Basalts A study examined silicate melt inclusions containing this compound in olivine phenocrysts from alkali basalts. The research provided insights into the crystallization sequence and conditions for this compound-bearing silicate melt inclusions, enhancing our understanding of the mineral's formation process in volcanic rocks (Sharygin et al., 2011).
The Aenigmatite-Rhönite Mineral Group This study focused on the aenigmatite-rhonite mineral group, providing detailed insights into their crystal structure, chemical formula, stability conditions, and occurrence in different rock types. Such information is crucial for understanding the formation and stability of this compound in various geological environments (Kunzmann, 1999).
Rhönite in Meteorites Investigations into meteorites, such as the Allende meteorite, revealed the occurrence of this compound-bearing calcium and aluminum rich inclusions. This study provided insights into the mineralogy of these rare inclusions, contributing to the understanding of the thermal history and formation conditions of meteoritic this compound (Fuchs, 1978).
- materials (Treiman, 2008).
Mineralogy in Alkali Basalt from China Research on Cenozoic alkali-olivine basalt samples from Changle, China, revealed different generations of this compound, contributing to the understanding of its formation in various geological settings. This study also examined the chemical composition of this compound and its role in indicating metasomatic events in the mantle (Kong et al., 2020).
Rhönite in Volcanic Rocks from Germany The study of basanites and nephelinites from Germany's Rhön area provided insights into the isotopic composition of primitive alkaline volcanic rocks. The occurrence of this compound in these rocks was linked to the melting processes in the mantle and the geochemical evolution of the volcanic province (Jung et al., 2005).
Rhönite in Central France The composition of rhönite-bearing leucite basanites from central France was studied, providing insights into the petrogenesis of these unique volcanic rocks. The study highlighted the role of bulk composition and cooling rates in the formation of rhönite in these lavas (Magonthier & Velde, 1976).
Solid-State CMAS Corrosion Study Research on the corrosion of a turbine blade coated with 7-YSZ (yttria-stabilized zirconia) by CMAS (calcium-magnesium-alumino-silicate) identified this compound as one of the constituents. This study is significant for understanding the corrosion mechanisms in high-temperature environments and the role of this compound in such processes (Mechnich & Braue, 2015).
Rhönite in Alkaline Gabbroic Rocks, Iran The occurrence of this compound in the Kamarbon alkaline gabbroic intrusion in Iran was studied for its petrography and mineral chemistry. This research provided valuable data on the crystallization conditions and the geochemical processes involved in the formation of this compound in these rocks (Doroozi, Vaccaro, & Masoudi, 2016).
Mecanismo De Acción
Propiedades
IUPAC Name |
S-ethyl N-cyclohexylcarbamothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NOS/c1-2-12-9(11)10-8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNUCLJJWUUKFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(=O)NC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60186339 | |
| Record name | Cyclohexanecarbamic acid, thio-, S-ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60186339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26729812 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
32666-97-0 | |
| Record name | Cyclohexanecarbamic acid, thio-, S-ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032666970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanecarbamic acid, thio-, S-ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60186339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



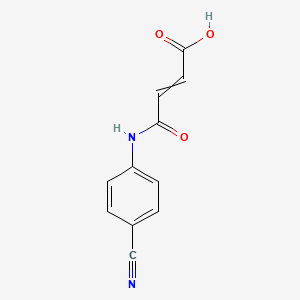

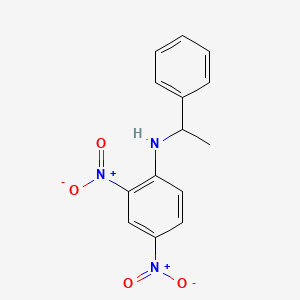
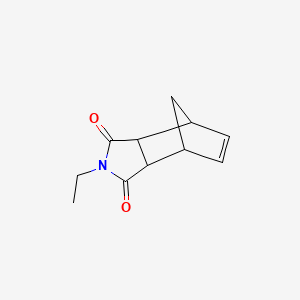
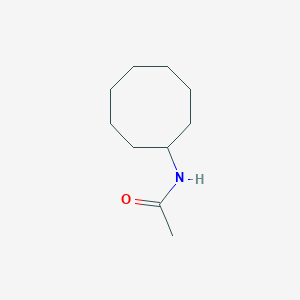
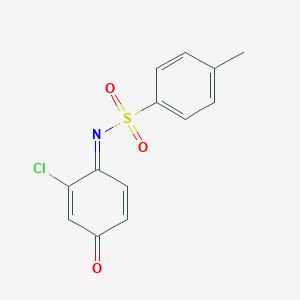
![4-(8-Fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-2(5H)-yl)-1-(4-fluorophenyl)butan-1-one hydrochloride](/img/structure/B1655083.png)

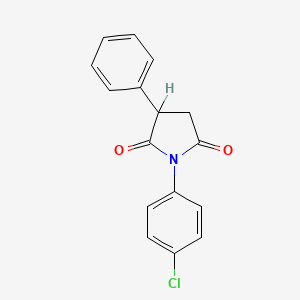
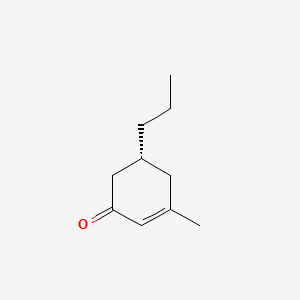
![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidamide hydrochloride](/img/structure/B1655092.png)

![1-[2-(4-Butylphenyl)diaz-1-enyl]-2-naphthol](/img/structure/B1655094.png)
